Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)methanone
Description
Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is a chemical compound with a unique structure that combines a cyclopentyl group, a hydroxymethyl group, and a pyrrolidin-1-yl group.
Properties
IUPAC Name |
cyclopentyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-8-9-5-6-12(7-9)11(14)10-3-1-2-4-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKSQLNITGRTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)methanone typically involves the reaction of cyclopentanone with 3-(hydroxymethyl)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)methanone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a drug candidate for various therapeutic applications.
Industry: It is utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)ethanone
- Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)propanone
- Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)butanone
Uniqueness
Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Biological Activity
Cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)methanone, also known by its chemical structure and CAS number 1250802-58-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 201.22 g/mol. Its structure includes a cyclopentyl group and a hydroxymethyl-pyrrolidine moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| CAS No. | 1250802-58-4 |
| Molecular Formula | C₁₁H₁₇N₃O |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound's structure suggests that it may modulate biochemical pathways through:
- Enzyme Inhibition: It may inhibit specific enzymes, similar to other pyrrolidine derivatives which have shown activity against kinases and other targets .
- Receptor Interaction: Potential interaction with receptors involved in neurological and inflammatory pathways, as seen in related compounds .
Medicinal Chemistry Applications
Research indicates that this compound is being explored for its potential in drug development. Its unique structure allows for the modification and optimization of pharmacological properties, making it a candidate for various therapeutic applications .
Case Studies and Research Findings
- Antimicrobial Activity: Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such effects. Studies on related pyrrolidine derivatives have shown moderate antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
- Inflammatory Response Modulation: Research on pyrrolidine-based compounds has indicated their potential to modulate inflammatory responses through inhibition of pro-inflammatory cytokines . this compound may share these properties, warranting further investigation.
- Neuroprotective Effects: Given the structural similarities to compounds with neuroprotective effects, there is potential for this compound to influence neurological pathways positively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
